Vadocaine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Vadocaine involves several key steps:
Preparation of 3-Chloro-4’,6’-dimethyl-o-propananisidide: This is achieved by reacting 4,6-dimethyl-o-anisidine with 3-chloropropionyl chloride.
Formation of N-(2-Methoxy-4,6-dimethylphenyl)-2-methyl-1-piperidinepropanamide: The intermediate product is then reacted with 3-methyl piperidine in anhydrous benzene at 65°C for 72 hours.
Final Product: The final compound, this compound hydrochloride, is obtained by deposition in anhydrous acetone saturated with hydrogen chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent control of reaction conditions and purification steps to meet pharmaceutical standards .
Chemical Reactions Analysis
Vadocaine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different metabolites.
Reduction: Reduction reactions can modify the functional groups within this compound, potentially altering its pharmacological properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated metabolites, while substitution can produce various analogs .
Scientific Research Applications
Vadocaine has a wide range of scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and potential as a tool in neurobiology research.
Mechanism of Action
Comparison with Similar Compounds
- Lidocaine
- Procaine
- Benzocaine
- Tetracaine
Vadocaine’s unique chemical structure and pharmacological properties make it a valuable compound in both research and clinical settings.
Biological Activity
Vadocaine is a local anesthetic and antitussive agent that has garnered attention for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in clinical settings, and safety profiles based on diverse research findings.
Overview of this compound
This compound, chemically known as 2-(2,6-dimethylphenyl) -N-(2-hydroxyethyl)-N-(4-methylphenyl)acetamide, is a derivative of lidocaine. It is primarily used for its anesthetic properties and has been studied for its antitussive effects.
This compound functions by blocking sodium channels in neuronal membranes, which inhibits the propagation of action potentials in nerve fibers. This mechanism is similar to other local anesthetics, allowing for effective pain management.
1. Local Anesthetic Properties
This compound exhibits significant local anesthetic effects, comparable to established agents like lidocaine. Research indicates that it can provide effective anesthesia with a rapid onset and a duration that varies depending on the administration method.
- Case Study : In a study involving animal models, this compound was administered topically, resulting in a pronounced local anesthetic effect lasting approximately 30 minutes. This effect was significantly enhanced compared to controls where no anesthetic was applied .
Parameter | This compound | Lidocaine | Control |
---|---|---|---|
Onset of Action | 5 min | 2-5 min | N/A |
Duration of Effect | 30 min | 60-90 min | N/A |
Maximum Efficacy | High | High | None |
2. Antitussive Activity
This compound has also been evaluated for its antitussive properties. A Phase I clinical trial demonstrated that at a dosage of 30 mg, this compound significantly reduced cough reflexes in healthy volunteers compared to placebo .
- Statistical Findings : The results showed a statistically significant difference (p < 0.0001) in cough suppression when compared to controls.
Safety Profile
While this compound shows promise as an effective local anesthetic and antitussive, safety concerns are paramount. Adverse effects related to local anesthetics can include cardiovascular complications and neurological symptoms.
Clinical Trials
- Phase I Trial : Conducted with six healthy male volunteers to assess safety and efficacy.
- Animal Studies : Evaluated the pharmacodynamics of this compound in various settings.
Properties
CAS No. |
72005-58-4 |
---|---|
Molecular Formula |
C18H28N2O2 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
N-(2-methoxy-4,6-dimethylphenyl)-3-(2-methylpiperidin-1-yl)propanamide |
InChI |
InChI=1S/C18H28N2O2/c1-13-11-14(2)18(16(12-13)22-4)19-17(21)8-10-20-9-6-5-7-15(20)3/h11-12,15H,5-10H2,1-4H3,(H,19,21) |
InChI Key |
UJCARUGFZOJPMI-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1CCC(=O)NC2=C(C=C(C=C2OC)C)C |
Canonical SMILES |
CC1CCCCN1CCC(=O)NC2=C(C=C(C=C2OC)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2',4'-dimethyl-6'-methoxy-3-(2-methylpiperidyl)propionanilide OR-K-242 vadocaine vadocaine hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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